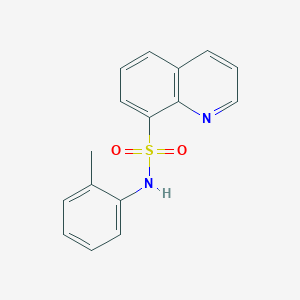![molecular formula C6H7Cl2N3S B182961 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- CAS No. 118124-76-8](/img/structure/B182961.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory effects, reducing inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- in lab experiments is its broad range of biological activities. This compound has been found to possess antifungal, antibacterial, antiviral, and anticancer properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it.
Direcciones Futuras
There are many potential future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the potential applications of this compound in agriculture, including its use as a herbicide, insecticide, and fungicide.
Conclusion
In conclusion, 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential biological activities make it a useful tool for studying various biological processes. However, it is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it. Further research is needed to fully understand the potential applications of this compound in various fields, including medicine and agriculture.
Métodos De Síntesis
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 4-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use as a herbicide, insecticide, and fungicide.
Propiedades
Número CAS |
118124-76-8 |
|---|---|
Nombre del producto |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- |
Fórmula molecular |
C6H7Cl2N3S |
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
Clave InChI |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
SMILES canónico |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Solubilidad |
19.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



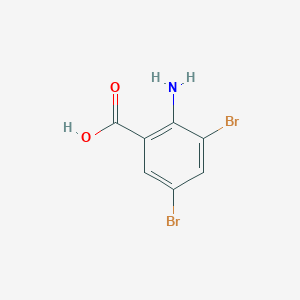
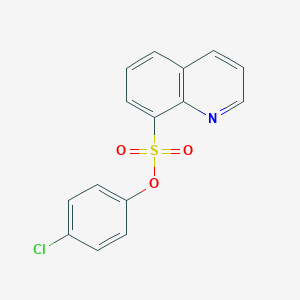
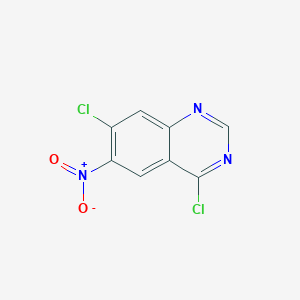
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
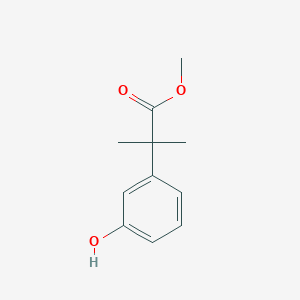
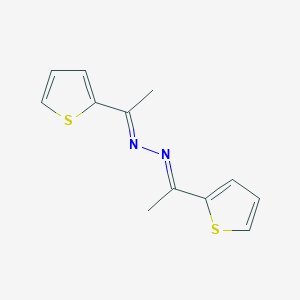
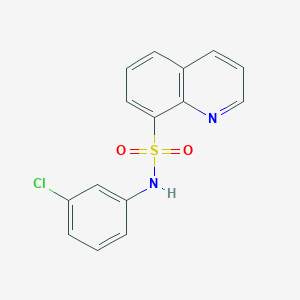
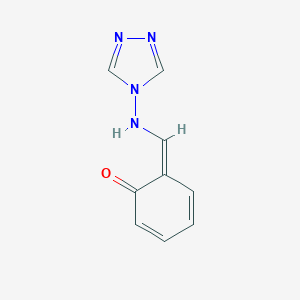
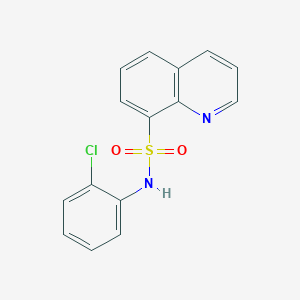
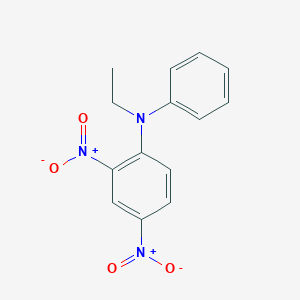
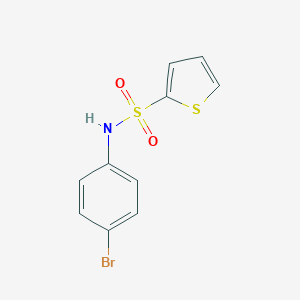
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
